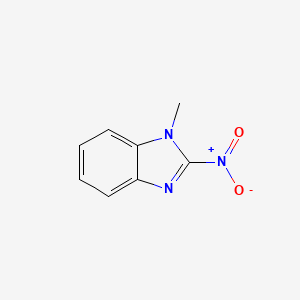![molecular formula C9H6O4 B3353976 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- CAS No. 57053-23-3](/img/structure/B3353976.png)
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-
Descripción general
Descripción
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- is a heterocyclic compound that belongs to the class of furo[3,2-c]pyrans This compound is characterized by a fused ring system consisting of a furan ring and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals in boiling formic acid . This reaction leads to the formation of the desired furo[3,2-c]pyran derivative. The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted furo[3,2-c]pyran derivatives.
Aplicaciones Científicas De Investigación
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, leading to alterations in their function. This can result in a range of biological activities, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4H-Furo[3,2-c]chromen-4-ones: These compounds share a similar fused ring system but differ in the presence of a chromen ring instead of a pyran ring.
Pyrano[3,2-c]quinolones: These compounds have a quinolone ring fused with a pyran ring and exhibit different biological activities.
Uniqueness
4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- is unique due to its specific ring structure and the presence of an aldehyde group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
6-methyl-4-oxofuro[3,2-c]pyran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-5-2-8-7(9(11)12-5)3-6(4-10)13-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOVNFLOTISLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(O2)C=O)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481801 | |
| Record name | 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57053-23-3 | |
| Record name | 4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(4-methylpiperazin-2-YL)methyl]carbamate](/img/structure/B3353893.png)
![7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B3353898.png)
![7-Ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboximidamide](/img/structure/B3353913.png)


![1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole](/img/structure/B3353937.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B3353945.png)


![2-Chloro-6-propylimidazo[1,2-b]pyridazine](/img/structure/B3353967.png)


![Octahydro-1H-pyrrolo[1,2-a]azepine](/img/structure/B3354000.png)

